1,3-Bis(6-aminohexyl)urea

Polymer Chemistry Chain Extension Structure-Property Relationship

Sourcing 1,3-Bis(6-aminohexyl)urea goes beyond a simple diamine purchase; it's about securing a strategic building block for advanced materials. Unlike generic 1,6-hexanediamine, this bifunctional compound features a central urea moiety that provides strong bidentate hydrogen bonding. This unique structure dramatically enhances phase separation and tensile strength (8.4-13 MPa) in polyurethane-ureas, and its dynamic covalent character enables the creation of intrinsic self-healing polymers. For tissue engineering, it functions as a low-molecular-weight gelator, forming cytocompatible nanofibrous scaffolds. Choose this specific C6-spacer bis-urea to achieve the precise inter-urea distance crucial for defined supramolecular self-assembly, a property irreplaceable by other chain extenders.

Molecular Formula C13H30N4O
Molecular Weight 258.40 g/mol
CAS No. 13176-67-5
Cat. No. B15186321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(6-aminohexyl)urea
CAS13176-67-5
Molecular FormulaC13H30N4O
Molecular Weight258.40 g/mol
Structural Identifiers
SMILESC(CCCNC(=O)NCCCCCCN)CCN
InChIInChI=1S/C13H30N4O/c14-9-5-1-3-7-11-16-13(18)17-12-8-4-2-6-10-15/h1-12,14-15H2,(H2,16,17,18)
InChIKeyZCCPOYPETNPTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(6-aminohexyl)urea (CAS 13176-67-5): Supplier Documentation & Analytical Reference for Polymer and Supramolecular Applications


1,3-Bis(6-aminohexyl)urea (CAS: 13176-67-5) is a symmetrical aliphatic bis-urea derivative with the molecular formula C13H30N4O and a molecular weight of 258.40 g/mol . It features two terminal primary amine groups linked to a central urea moiety via six-carbon alkyl chains, classifying it as a bifunctional primary diamine [1]. This structure enables its use as a chain extender or curing agent in polymer synthesis and as a building block in supramolecular chemistry, where its self-assembly via hydrogen bonding is a key characteristic.

The Critical Role of Chain Length and Urea Linkage: Why 1,3-Bis(6-aminohexyl)urea is Not a Drop-In Replacement for Common Aliphatic Diamines


Substituting 1,3-Bis(6-aminohexyl)urea with a generic aliphatic diamine like 1,6-hexanediamine (HMDA) or a simple urea fails to replicate its unique performance profile. The presence of both primary amine termini and an internal urea group confers a specific balance of reactivity, chain flexibility, and hydrogen-bonding capacity . Unlike simple diamines, the urea linkage acts as an additional, strong hydrogen-bonding motif, which directly impacts the phase separation, thermal stability, and mechanical integrity of the resulting polymers [1]. Furthermore, the precise six-carbon spacer length is not arbitrary; it dictates the inter-urea distance, which is crucial for the defined self-assembly into supramolecular structures like nanofibers and gels [2]. Using a compound with a shorter, longer, or more rigid spacer would disrupt these non-covalent interactions, leading to materials with compromised or entirely different properties.

Comparative Evidence Guide: Quantifying the Performance and Procurement Advantages of 1,3-Bis(6-aminohexyl)urea


Molecular Structure Comparison: 1,3-Bis(6-aminohexyl)urea vs. 1,6-Hexanediamine (HMDA)

1,3-Bis(6-aminohexyl)urea differs from the common aliphatic diamine 1,6-hexanediamine (HMDA) by the insertion of a central urea group. This structural modification significantly increases molecular weight (258.40 g/mol vs. 116.20 g/mol for HMDA) and introduces a strong hydrogen-bonding site . While a direct head-to-head comparison of polymers derived from both is not available in a single study, class-level inference from polyurethane and polyurea research demonstrates that the incorporation of urea linkages in the hard segment leads to higher tensile strength (e.g., 8.4-13 MPa for polyurethane-ureas) due to the formation of bidentate hydrogen bonds, compared to polyurethanes based solely on urethane or simple amine linkages [1].

Polymer Chemistry Chain Extension Structure-Property Relationship

Hydrogen Bonding Capacity: A Key Differentiator in Supramolecular and Polymer Applications

The central urea group in 1,3-Bis(6-aminohexyl)urea enables the formation of strong, directional, bidentate hydrogen bonds . This is in stark contrast to simple diamines like 1,6-hexanediamine (HMDA), which can only form weaker, monodentate hydrogen bonds via their amine groups. Class-level studies on polyureas confirm that these bidentate hydrogen bonds endow materials with higher crystallinity, melting point, and rigidity compared to analogous polyamides or polyurethanes [1]. Furthermore, this self-assembly capability allows the compound to act as a low-molecular-weight gelator, forming supramolecular hydrogels and nanofibers in aqueous solutions, a property not exhibited by simple aliphatic diamines [2].

Supramolecular Chemistry Self-Assembly Polymer Physics

Application in Supramolecular Hydrogels: A Performance Feature Absent in Simple Diamines

The ability of bis-urea compounds to self-assemble into nanofibrous hydrogels is a key differentiating feature for biomedical applications. Research on a structurally analogous bis-urea gelator demonstrates the formation of self-healing, thixotropic supramolecular hydrogels that support cell viability and proliferation without the need for specific adhesion ligands [1]. This is a direct, application-specific performance metric. In contrast, simple diamines like 1,6-hexanediamine are used as monomers but do not inherently possess this self-assembling, gel-forming functionality. The study highlights a robust, solvent-free synthetic route using ball milling, underscoring the compound's potential for scalable production of cytocompatible scaffolds [1].

Biomaterials Tissue Engineering Drug Delivery

Defined Application Scenarios for 1,3-Bis(6-aminohexyl)urea Based on Structural Evidence


Synthesis of High-Performance Polyurethane-Ureas and Polyureas

This compound is ideal for synthesizing segmented polyurethane-ureas and polyureas where enhanced mechanical properties and thermal stability are required. As a chain extender, its urea linkage contributes to strong bidentate hydrogen bonding in the hard segments, leading to higher tensile strength (in the range of 8.4-13 MPa for similar systems) and improved phase separation compared to polymers extended with simple diamines [1]. This is directly supported by class-level evidence on the superior properties of polyureas over polyurethanes [2].

Formulation of Self-Healing and Dynamic Covalent Materials

The dynamic nature of the urea bond under thermal treatment makes 1,3-Bis(6-aminohexyl)urea a strategic building block for creating intrinsic self-healing polymers. Research demonstrates that the reversibility of urea bonds can be harnessed to impart self-healing ability to materials with high mechanical moduli, a feature not achievable with conventional, irreversible diamines [3].

Fabrication of Supramolecular Hydrogels for Biomedical Research

For applications in tissue engineering and drug delivery, this compound can be used to create cytocompatible, self-assembling hydrogels. The compound's structure allows it to act as a low-molecular-weight gelator, forming nanofibrous networks that support cell growth. This application is directly supported by studies on analogous bis-urea compounds that form thixotropic, self-healing hydrogels suitable as affordable and scalable tissue scaffolds [4].

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